(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16371978
InChI: InChI=1S/C22H15ClO6S/c1-27-16-4-2-3-14(11-16)12-21-22(24)19-10-7-17(13-20(19)28-21)29-30(25,26)18-8-5-15(23)6-9-18/h2-13H,1H3/b21-12-
SMILES:
Molecular Formula: C22H15ClO6S
Molecular Weight: 442.9 g/mol

(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16371978

Molecular Formula: C22H15ClO6S

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate -

Specification

Molecular Formula C22H15ClO6S
Molecular Weight 442.9 g/mol
IUPAC Name [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Standard InChI InChI=1S/C22H15ClO6S/c1-27-16-4-2-3-14(11-16)12-21-22(24)19-10-7-17(13-20(19)28-21)29-30(25,26)18-8-5-15(23)6-9-18/h2-13H,1H3/b21-12-
Standard InChI Key XBNQYXJVMREOFK-MTJSOVHGSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Synthesis of Benzofurans

Benzofurans can be synthesized through various methods, including palladium-copper-based catalysis, nickel-based catalysis, rhodium-based catalysis, and Lewis-acid-based catalysis. These methods often involve intramolecular cyclization reactions to form the benzofuran ring.

  • Palladium-Copper-Based Catalysis: This method involves the use of palladium and copper catalysts to facilitate intramolecular cyclization reactions, resulting in high yields of benzofuran derivatives .

  • Nickel-Based Catalysis: Nickel salts combined with ligands like 1,10-phenanthroline can efficiently synthesize benzofurans through a series of nucleophilic additions and transmetalations .

  • Rhodium-Based Catalysis: Rhodium complexes are used in reactions involving C–H activation and migratory insertion to produce substituted benzofurans .

Biological Activities of Benzofurans

Benzofurans exhibit a wide range of biological activities, including antitubercular, anticancer, and antifungal properties.

  • Antitubercular Activity: Some benzofuran derivatives have shown potential as chorismate mutase inhibitors, which could be useful in developing antitubercular agents .

  • Anticancer Activity: Certain benzofuran hybrids have demonstrated significant anticancer activity against various cell lines, such as hepatocellular and cervical cancer cells .

  • Antifungal Activity: Benzofuran derivatives have been identified as potent antifungal agents, particularly against species like Candida albicans .

Data Tables

Given the lack of specific data on (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate, the following table summarizes general biological activities of benzofurans:

Biological ActivityCompound TypeTarget/Activity
AntitubercularBenzofuran derivativesChorismate mutase inhibitors
AnticancerBenzofuranyl hybridsHepatocellular and cervical cancer cells
AntifungalBenzofuran derivativesCandida albicans

This table highlights the potential therapeutic applications of benzofurans but does not include specific data for the compound due to its absence in the available literature.

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